

Bioactive Compounds from Rosa Species

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Compound Focus: Pomarose

CAS No.: 357650-26-1

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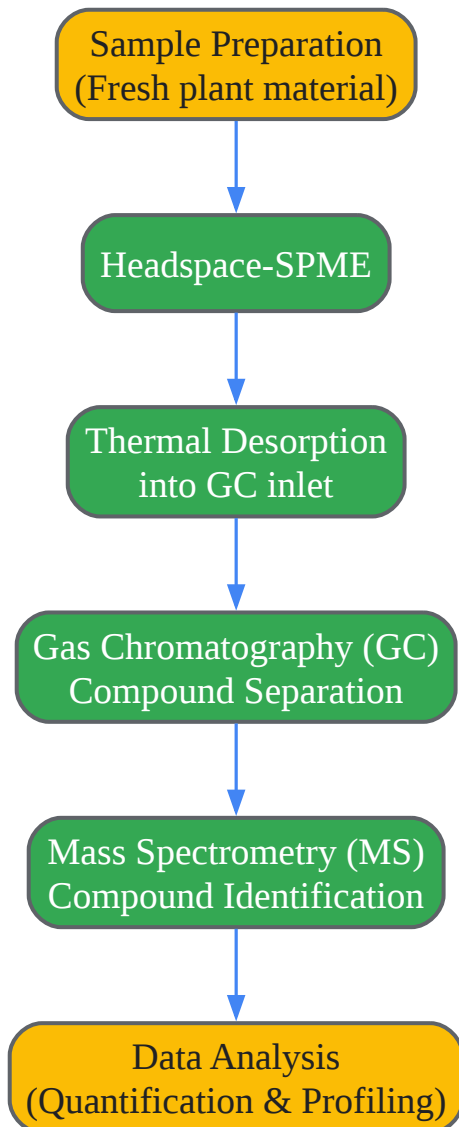
The genus *Rosa* is a significant source of diverse bioactive compounds. The table below summarizes the key types and their associated biological activities, which are relevant for drug discovery efforts.

Compound Class	Specific Compounds	Natural Source (Example Rosa spp.)	Documented Bioactivities
Volatile Compounds / Essential Oils	2-Phenylethanol, Geraniol, Citronellol, Nerol [1]	<i>R. alba</i> L., <i>R. damascena</i> [1]	Perfumery, cosmetics, aromatherapy [1]
Phenolic Compounds	Anthocyanins (e.g., Cyanidin), Quercetin, Kaempferol glycosides, Epicatechin [2] [3]	<i>R. damascena</i> , <i>R. rugosa</i> [2]	Antioxidant, anti-inflammatory [2]
Polysaccharides	Pectic polysaccharides (WSRP-2A, WSRP-2B) [2]	<i>R. setate</i> x <i>R. rugosa</i> waste, <i>R. roxburghii</i> fruit [2]	Gastrointestinal protection, modulation of gut microbiota [2]
Triterpenoids	Acetyl 11-keto- β -boswellic acid (AKBA) derivatives [4]	<i>Boswellia serrata</i> (Non-Rosa example) [4]	Anti-viral (SARS-CoV-2 spike protein inhibition) [4]

Experimental Protocols for Compound Analysis

For researchers aiming to isolate and characterize volatile bioactive compounds from plant materials like roses, **Headspace Solid-Phase Microextraction (HS-SPME)** followed by **Gas Chromatography-Mass Spectrometry (GC/MS)** is a widely used "green" methodology.

The workflow below outlines the key stages of this analytical process:



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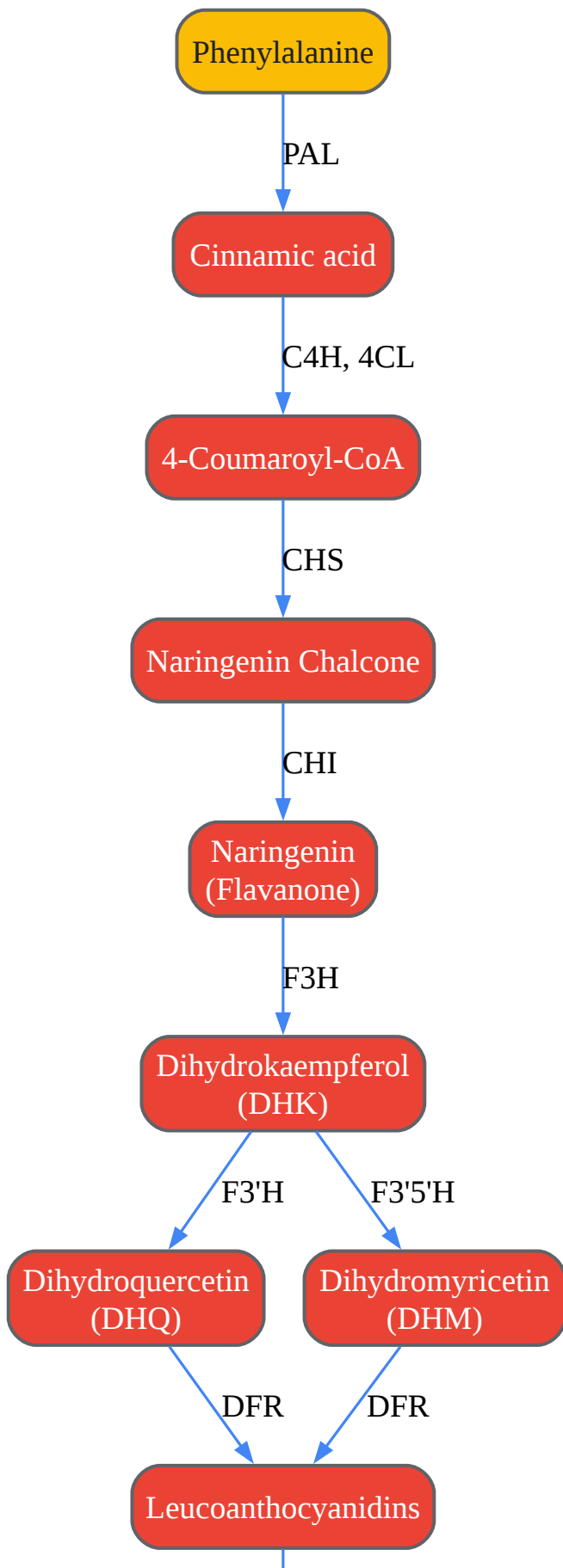
- **Sample Preparation:** Use fresh, intact plant material (e.g., rose petals) to preserve the authentic aroma profile. The material can be used as whole blossoms or separated petals for comparative studies [1].
- **HS-SPME Extraction:** This is a solvent-free extraction and concentration step.

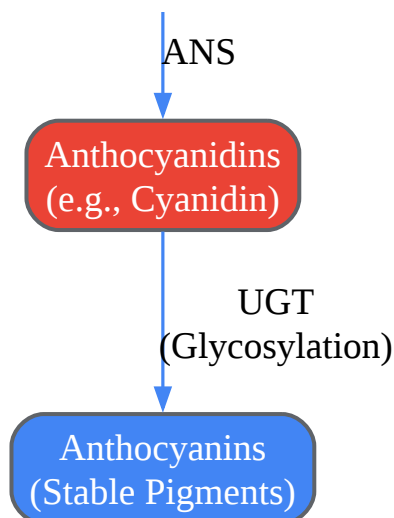
- **Fiber Selection:** A three-phase fiber coated with **Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS, 50/30 µm)** is highly effective for capturing a broad range of rose volatiles [1].
- **Process:** The fiber is exposed to the headspace (the air above the sample) in a sealed vial. Volatile compounds adsorb onto the fiber coating [1].
- **GC/MS Analysis:**
 - **Thermal Desorption & Chromatography:** The SPME fiber is introduced into the heated GC inlet, where trapped compounds are desorbed and carried by an inert gas through a capillary column. This separates the compounds based on their chemical properties [1].
 - **Detection & Identification:** Separated compounds enter the mass spectrometer, which fragments them into ions. The resulting mass spectrum acts as a molecular "fingerprint," allowing identification by comparison with standard spectral libraries [1] [5].
- **Quantification:** The data can be used for semi-quantitative analysis of the volatile profile. GC coupled with a Flame Ionization Detector (GC-FID) is often preferred for more precise quantification [1].

Biosynthesis Pathway for Key Bioactives

Understanding the biosynthetic pathways of plant bioactives is crucial for metabolic engineering. The pathway for anthocyanins, a key class of pigments and antioxidants found in roses, is well-established.

The diagram below maps the core anthocyanin biosynthesis pathway in plants:





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- **Phenylpropanoid Pathway:** The pathway initiates with the amino acid phenylalanine. Enzymes **Phenylalanine ammonia-lyase (PAL)**, **Cinnamate 4-hydroxylase (C4H)**, and **4-coumarate:CoA ligase (4CL)** sequentially convert it into **4-coumaroyl-CoA**, the core precursor [3].
- **Flavonoid Skeleton Formation:** **Chalcone synthase (CHS)** catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. **Chalcone isomerase (CHI)** then isomerizes it to **naringenin**, the first committed flavonoid intermediate [3].
- **Flavonoid Modification:** **Flavanone 3-hydroxylase (F3H)** converts naringenin to **dihydrokaempferol (DHK)**. Further hydroxylation by **F3'H** and **F3'5'H** produces **dihydroquercetin (DHQ)** and **dihydromyricetin (DHM)**, creating diversity in the B-ring [3].
- **Anthocyanin Formation:** **Dihydroflavonol 4-reductase (DFR)** reduces dihydroflavonols to leucoanthocyanidins. **Anthocyanidin synthase (ANS)** then oxidizes them to colored **anthocyanidins** like cyanidin. Finally, **UDP-glycosyltransferases (UGT)** add sugar moieties to form stable, water-soluble **anthocyanins** [3].

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